Benzimidazole

Description

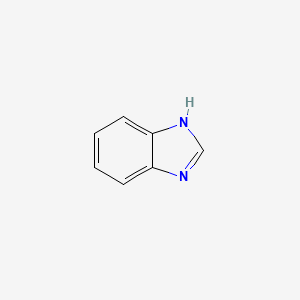

1H-benzimidazole is the 1H-tautomer of this compound. It is a this compound and a polycyclic heteroarene. It is a conjugate acid of a benzimidazolide. It is a tautomer of a 4H-benzimidazole, a 2H-benzimidazole and a 3aH-benzimidazole.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZJCKYKOHLVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzimidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26985-65-9 | |

| Record name | 1H-Benzimidazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26985-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024573 | |

| Record name | Benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline] | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C | |

| Record name | SID47193726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000764 [mmHg] | |

| Record name | Benzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications | |

CAS No. |

51-17-2 | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E24GX49LD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338 to 342 °F (NTP, 1992), 170.5 °C | |

| Record name | BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Structure of Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Benzimidazole, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Its unique bicyclic structure, composed of fused benzene and imidazole rings, provides a versatile scaffold for the design of therapeutic agents with a broad spectrum of pharmacological activities.[4][5][6][7] This technical guide provides a comprehensive exploration of the fundamental structure of this compound, its physicochemical properties, synthesis, and the critical role it plays as a privileged scaffold in the development of novel therapeutics.[1] We will delve into the nuanced structure-activity relationships that govern its biological effects and provide detailed experimental protocols for its synthesis and characterization, equipping researchers with the foundational knowledge to innovate within this pivotal area of drug discovery.

The this compound Core: A Structural and Physicochemical Deep Dive

The foundational this compound structure is a bicyclic aromatic heterocycle in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring.[8][9][10] This fusion imparts a unique set of electronic and steric properties that are central to its biological activity.

1.1. Nomenclature and Tautomerism

The preferred IUPAC name for this compound is 1H-1,3-Benzimidazole.[11] A key feature of the this compound core is its capacity for annular tautomerism, a phenomenon where the proton on the nitrogen atom can migrate between the N1 and N3 positions of the imidazole ring.[12] This dynamic equilibrium between tautomers is crucial for its interaction with biological targets, as the binding affinity of each tautomer to a protein can differ significantly.[12]

-

1H-Benzimidazole: The most stable and commonly depicted tautomer.

-

2H-Benzimidazole: A less stable tautomer.[13]

The position of this tautomeric equilibrium can be influenced by the solvent environment and the nature of substituents on the this compound ring.[14][15]

Caption: Annular tautomerism in the this compound ring.

1.2. Physicochemical Properties

The physicochemical properties of the this compound core are fundamental to its behavior in biological systems, influencing its solubility, membrane permeability, and binding interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [16] |

| Molecular Weight | 118.14 g/mol | [17] |

| Melting Point | 170-172 °C | [18] |

| Solubility | Soluble in alcohol and dilute acids and alkalis; sparingly soluble in water and ether.[17][19] | [17][19] |

| Acidity/Basicity | Weakly basic and acidic, allowing for salt formation.[19] | [19] |

The this compound ring system is generally stable and resistant to oxidation and reduction under many conditions.[19] The introduction of substituents can significantly alter these properties, a key principle in the rational design of this compound-based drugs.[19]

Synthesis of the this compound Scaffold: Methodologies and Mechanistic Insights

The construction of the this compound core is a well-established area of organic synthesis, with several reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.

2.1. Phillips-Ladenburg Synthesis

The most common and versatile method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, aldehydes, or nitriles) under acidic conditions and often at elevated temperatures.[10]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent such as 4M hydrochloric acid or polyphosphoric acid.

-

Heating: Heat the reaction mixture to reflux (typically 100-150 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the Phillips-Ladenburg synthesis of benzimidazoles.

2.2. Alternative Synthetic Strategies

Modern synthetic chemistry has introduced several alternative and often milder methods for this compound synthesis:

-

From Aldehydes: Condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent (e.g., hydrogen peroxide) or a catalyst (e.g., ammonium chloride) provides a direct route to 2-substituted benzimidazoles.[20][21]

-

From 2-Haloanilines: Transition metal-catalyzed (e.g., copper or nickel) C-N bond formation reactions using 2-haloanilines, aldehydes, and a nitrogen source like ammonia or sodium azide offer another efficient pathway.[20]

-

Intramolecular Cyclization: Intramolecular N-arylation of amidines mediated by a base like potassium hydroxide in DMSO can yield diversely substituted benzimidazoles.[20]

Spectroscopic Characterization of the this compound Core

Unambiguous characterization of the this compound structure is paramount in research and development. A combination of spectroscopic techniques provides a comprehensive analytical profile.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of unsubstituted this compound in DMSO-d₆ typically shows a complex multiplet for the aromatic protons between δ 7.2 and 7.6 ppm and a broad singlet for the N-H proton around δ 12.3 ppm. The chemical shifts of the aromatic protons are influenced by the electronic effects of substituents.[22]

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. In DMSO-d₆, the C2 carbon typically appears around δ 141 ppm, while the carbons of the benzene ring resonate between δ 115 and 140 ppm.[23]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands:

-

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ is indicative of the N-H bond.[21]

-

C=N Stretching: A sharp absorption band around 1620-1630 cm⁻¹ corresponds to the C=N stretching vibration of the imidazole ring.[23]

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

In a methanol solvent, this compound typically displays two main absorption maxima in its UV-Vis spectrum, around 243 nm and 278 nm, which are characteristic of the π-π* transitions within the aromatic system.[24]

The this compound Scaffold in Drug Development: A Privileged Structure

The this compound nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1][25] This versatility has led to the development of numerous FDA-approved drugs with diverse therapeutic applications.[5]

4.1. Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure.[8][26][27] SAR studies have revealed key insights:

-

Position 2: Substitution at the C2 position is a common strategy to modulate pharmacological activity. For instance, bulky aromatic or heteroaromatic groups at this position are often found in potent antimicrobial and anticancer agents.[8][26]

-

Position 1 (N1): Modification at the N1 position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

-

Positions 5 and 6: Substitutions on the benzene ring, particularly at the 5 and 6 positions, can fine-tune the electronic properties and steric bulk of the molecule, impacting its binding to target proteins.[26][27] For example, the presence of a nitro group at the 5th position has been shown to enhance the antimicrobial profile of some this compound derivatives.[8]

The diverse pharmacological activities of benzimidazoles stem from their ability to interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1]

4.2. Therapeutic Applications

This compound-containing drugs are utilized in a wide array of therapeutic areas:

-

Anthelmintics: Albendazole and Mebendazole are broad-spectrum anti-parasitic drugs.[5]

-

Proton Pump Inhibitors: Omeprazole and Lansoprazole are used to treat acid reflux and ulcers.[5]

-

Antihistamines: Astemizole is an H1 receptor antagonist.[28]

-

Anticancer Agents: Some this compound derivatives have shown potent activity against various cancer cell lines.[29][30]

-

Antimicrobial Agents: The this compound scaffold is a key component in many antibacterial, antifungal, and antiviral drugs.[8][29]

-

Opioids: A class of synthetic opioids, including nitazenes, contains a this compound core.[31]

Caption: Diverse therapeutic applications of the this compound scaffold.

Conclusion

The this compound core structure represents a remarkably successful and enduring scaffold in the field of drug discovery. Its unique combination of structural rigidity, electronic properties, and synthetic accessibility has cemented its status as a privileged pharmacophore. A thorough understanding of its fundamental chemistry, including its synthesis, physicochemical properties, and the nuances of its structure-activity relationships, is essential for any researcher or scientist aiming to develop novel and effective therapeutic agents. The continued exploration of new synthetic methodologies and the application of modern computational tools will undoubtedly lead to the discovery of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

- 1. This compound as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of this compound Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview on novel synthetic approaches and medicinal applications of this compound compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. impactfactor.org [impactfactor.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Unlocking the Pharmacological Potential of this compound Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. 2H-benzimidazole | C7H6N2 | CID 9548684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1H-Benzimidazole [webbook.nist.gov]

- 17. This compound | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | 51-17-2 [chemicalbook.com]

- 19. ijpcbs.com [ijpcbs.com]

- 20. This compound synthesis [organic-chemistry.org]

- 21. Synthesis, Characterization, and Biological Evaluation of this compound Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. rsc.org [rsc.org]

- 24. spectrabase.com [spectrabase.com]

- 25. researchgate.net [researchgate.net]

- 26. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 29. This compound: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. An Insight into the Structure-activity Relationship of this compound and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. List of this compound opioids - Wikipedia [en.wikipedia.org]

The Benzimidazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Evolution

Executive Summary: The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a vast range of pharmacological activities.[3] This guide provides an in-depth exploration of the this compound nucleus, tracing its journey from its initial discovery in the 19th century to the sophisticated, sustainable synthetic strategies employed by researchers today. We will dissect the causality behind seminal synthetic choices, detail foundational and modern experimental protocols, and chart the evolution of this critical pharmacophore. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the history and synthesis of this vital heterocyclic system.

The this compound Scaffold: A Cornerstone of Modern Therapeutics

The this compound structure is deceptively simple, yet its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of numerous FDA-approved drugs.[4] Its first critical identification in a natural product was as N-ribosyl-dimethylthis compound, a key axial ligand coordinating to the cobalt atom in vitamin B12.[5][6] This discovery highlighted its biocompatibility and spurred further investigation into its therapeutic potential. Today, the this compound motif is central to drugs across a wide spectrum of clinical applications.[7][8][9]

| Therapeutic Class | Drug Example | Mechanism of Action / Use |

| Anthelmintic | Albendazole, Mebendazole | Binds to parasite β-tubulin, inhibiting microtubule polymerization.[5] |

| Proton Pump Inhibitor | Omeprazole, Lansoprazole | Covalently inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[8] |

| Antihypertensive | Candesartan, Telmisartan | Acts as an angiotensin II receptor blocker (ARB).[5] |

| Antihistamine | Bilastine, Mizolastine | Functions as a selective H1 receptor antagonist.[5] |

| Anticancer | Pracinostat | Histone deacetylase (HDAC) inhibitor.[8] |

| Antiviral | Maribavir, Enviradine | Used against cytomegalovirus (CMV) and other viral infections.[8][10] |

| Antipsychotic | Risperidone | Exhibits combined dopamine D2 and serotonin 5-HT2A receptor antagonism.[8] |

The Genesis of this compound Synthesis: 19th Century Breakthroughs

The initial synthesis of the this compound ring system was a product of classical reductive and condensation chemistry, laying the groundwork for all subsequent methodologies.

The Pioneering Synthesis by Hobrecker (1872)

The first documented synthesis of a this compound derivative was achieved by Hobrecker in 1872.[1][11] This method, while not a general approach, was a landmark proof of concept. It involved the intramolecular cyclization and dehydration of a substituted o-phenylenediamine, which was generated in situ.

Causality of Experimental Design: The choice of 2-nitro-4-methylacetanilide as the starting material was strategic. The nitro group and the acetamido group are ortho to each other, providing the necessary nitrogen-containing functionalities. The established method of using tin (Sn) and hydrochloric acid (HCl) was a reliable technique for the reduction of an aromatic nitro group to an amine.[11][12] The subsequent heating in an acidic medium was sufficient to drive the cyclization and dehydration, forming the stable aromatic imidazole ring.

Figure 1: Hobrecker's 1872 synthesis pathway.

Experimental Protocol: Hobrecker's Synthesis of 2,5-Dimethylthis compound [6][11][12]

-

Reduction: To a stirred solution of 2-nitro-4-methylacetanilide (1.0 eq) in ethanol, add concentrated hydrochloric acid (excess).

-

Carefully add granular tin (Sn) metal (approx. 3.0 eq) portion-wise to control the exothermic reaction.

-

Heat the reaction mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Work-up & Cyclization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) until it is strongly alkaline (pH > 12).

-

The heat generated from neutralization, along with continued stirring, facilitates the cyclization and dehydration of the intermediate diamine.

-

Isolation: Cool the mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,5-dimethylthis compound.

The Classical Condensations: Foundational Methodologies

Following Hobrecker's discovery, more general and versatile methods were developed that remain the conceptual basis for many modern syntheses.[13]

-

The Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative, like an ester or acid chloride) at high temperatures, typically in the presence of a strong mineral acid like HCl.[6][13]

-

Mechanism & Causality: The reaction proceeds through the initial formation of an N-acyl-o-phenylenediamine (an amide). The high temperature and acidic conditions are crucial to overcome the activation energy required for the intramolecular nucleophilic attack of the second amino group onto the amide carbonyl, followed by dehydration to form the aromatic this compound ring.[1] The harsh conditions, often exceeding 200°C, and low yields are significant drawbacks of the classical approach.[13][14]

-

-

The Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[6][13]

-

Mechanism & Causality: The reaction first forms a Schiff base (imine) intermediate. This intermediate then undergoes intramolecular cyclization to form a dihydrothis compound (a benzimidazoline). Unlike the Phillips-Ladenburg reaction, this intermediate must be oxidized to form the final aromatic product. This necessity explains the common inclusion of an oxidizing agent, such as copper(II) salts, in the reaction mixture.[6]

-

Figure 2: Comparative pathways of classical this compound syntheses.

The Modern Era: Innovations in Efficiency and Sustainability

While the classical methods are robust, their limitations (harsh conditions, limited substrate scope, environmental concerns) have driven significant innovation. Modern this compound synthesis is characterized by the pursuit of milder conditions, higher yields, and adherence to the principles of green chemistry.[15][16]

The Catalytic Revolution

The use of transition-metal and other catalysts has revolutionized this compound synthesis by providing lower-energy reaction pathways.

-

Mechanism of Action: Catalysts, such as those based on copper (Cu), iron (Fe), palladium (Pd), cobalt (Co), and zinc (Zn), can activate the substrates in several ways.[10][17] They can coordinate to the carbonyl group of the aldehyde, making it more electrophilic. In oxidative pathways, they facilitate the dehydrogenation of the dihydrothis compound intermediate, often using molecular oxygen or a mild chemical oxidant, thus avoiding stoichiometric, toxic oxidants.[10]

| Catalyst System | Reactants | Conditions | Key Advantages |

| Cobalt Nanocomposite | o-phenylenediamine, aldehyde | Ethanol, 80°C | High yields, broad scope, catalyst is recyclable.[10] |

| Nano-Fe₂O₃ | o-phenylenediamine, aldehyde | Water, 90°C | Aqueous medium, high efficiency, recyclable catalyst.[3][10] |

| Copper(II) Oxide NPs | o-bromoaryl derivatives | DMSO, Air | Ligand-free, uses air as the oxidant, heterogeneous catalyst.[17] |

| p-Toluenesulfonic acid | o-phenylenediamine, aldehyde | Solvent-free, grinding | Mild conditions, simple product isolation, high efficiency.[10] |

The Rise of Green Chemistry

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources.[2][18]

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times from hours to minutes.[17][18] The direct interaction of microwaves with polar molecules in the reaction mixture leads to uniform heating and accelerated reaction rates.

-

Aqueous and Solvent-Free Conditions: The condensation of o-phenylenediamines and aldehydes can be performed in water, eliminating the need for volatile organic solvents.[17] Alternatively, solvent-free "grinding" methods, often with a solid acid catalyst, offer excellent yields and a simple work-up, minimizing waste.[10]

-

Biorenewable Feedstocks: In a notable innovation, D-glucose has been used as a sustainable C1 synthon to react with o-phenylenediamines.[17] This approach replaces petrochemical-derived sources like formic acid or aldehydes, offering an environmentally benign route to 2-unsubstituted benzimidazoles.

One-Pot and Multicomponent Reactions

To improve process efficiency and atom economy, one-pot procedures that combine multiple synthetic steps without isolating intermediates have become highly valuable.

Causality of Design: A prime example is the synthesis of benzimidazoles from o-nitroanilines and alcohols or benzylamines.[17] In these reactions, a single catalyst (e.g., cobalt or iron-based) orchestrates a cascade of events: the reduction of the nitro group to an amine, the oxidation of the alcohol/benzylamine to an aldehyde, the condensation of the newly formed diamine and aldehyde, and the final oxidative aromatization to the this compound product. This elegant strategy avoids the handling of multiple reagents and intermediates, saving time, resources, and reducing waste.

References

- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. An overview on novel synthetic approaches and medicinal applications of this compound compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Unlocking the Pharmacological Potential of this compound Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent achievements in the synthesis of this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of this compound (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. ijarsct.co.in [ijarsct.co.in]

- 17. This compound synthesis [organic-chemistry.org]

- 18. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Benzimidazole Pharmacophore: From Core Principles to Rational Drug Design

Abstract

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and status as a "privileged scaffold" stem from its structural similarity to endogenous purines, allowing it to interact with a vast array of biological targets with high affinity.[1][3] This guide provides an in-depth technical exploration of the this compound pharmacophore, moving beyond a simple description of its structure to a detailed analysis of its core features, structure-activity relationships (SAR), and the modern experimental and computational workflows used to exploit its therapeutic potential. We will dissect the causality behind key synthetic and analytical choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to leveraging this exceptional molecular framework.

The this compound Core: A Privileged Foundation

The power of the this compound scaffold lies in its unique combination of physicochemical properties. The fused ring system provides a rigid, planar structure ideal for π-π stacking interactions with aromatic residues in protein binding pockets.[4] Furthermore, the imidazole portion presents a critical combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling it to form key directional interactions that anchor ligands to their targets.[5][6] This inherent ability to engage in multiple, high-affinity binding modes is why it is found at the core of numerous FDA-approved drugs, from proton pump inhibitors like omeprazole to anthelmintics like albendazole and anticancer agents.[2][7]

The core pharmacophore can be visualized as a combination of key interactive features.

Caption: Core pharmacophoric features of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis: Decoding the Pharmacophore

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold.[8] A thorough understanding of SAR is paramount for rational drug design. The most critical positions for modification are generally N1, C2, and the C5/C6 positions of the benzene ring.[8][9]

The C2-Position: The Epicenter of Diversity

The C2 position is the most frequently modified site and profoundly influences the compound's biological target and mechanism of action.

-

Rationale for Modification: Its direct attachment to both nitrogen atoms makes it electronically distinct and synthetically accessible. Substituents here can project directly into the core of a binding pocket.

-

Anti-inflammatory Activity: For activity against targets like cyclooxygenase (COX), substituting the C2 position with bulky aromatic groups, such as a phenyl ring, has proven effective.[9] Further substitution on this phenyl ring can fine-tune activity; for instance, hydrophilic groups can enhance COX-2 inhibition, while lipophilic groups may favor COX-1 inhibition.[9]

-

Antimicrobial Activity: The presence of specific groups at C2 is critical for antimicrobial effects. For example, p-nitrophenyl or p-butylphenyl groups can enhance antibacterial activity, while a p-isopropylphenyl substituent has been shown to improve antifungal activity.[10] This demonstrates how subtle changes in sterics and electronics at a single position can dictate the spectrum of activity.

The N1-Position: Modulating Physicochemical Properties

Substitution at the N1 position eliminates the hydrogen bond donor capability and is a primary strategy for modulating properties like solubility, lipophilicity, and metabolic stability.

-

Rationale for Modification: Alkylation or arylation at N1 can prevent unwanted metabolism (e.g., glucuronidation) at the N-H site and allows for the introduction of functionalities that can seek out secondary binding pockets.

-

Example - Proton Pump Inhibitors (PPIs): In blockbuster anti-ulcer drugs like omeprazole, the N1 atom is part of a larger construct connecting the this compound core to a pyridine ring. This entire substituent is essential for the drug's mechanism of action, which involves acid-catalyzed rearrangement to a reactive species that covalently binds to the H+/K+-ATPase proton pump.

The C5/C6-Positions: Fine-Tuning and Selectivity

Modifications on the benzene portion of the scaffold are crucial for tuning electronic properties and achieving target selectivity.

-

Rationale for Modification: Substituents at these positions can alter the pKa of the imidazole nitrogens and influence the overall electron distribution of the aromatic system. They can also provide additional interaction points with the target protein.

-

Anthelmintic Activity: In anthelmintic benzimidazoles, a carbamate group at the C5 position is a classic pharmacophoric feature. This group is believed to interfere with tubulin polymerization in parasites.

-

Anticancer Activity: For certain anticancer applications, electron-withdrawing groups like a chloro group at the C6 position, combined with specific substitutions at C2, have been shown to be significant for activity.[10]

| Position | Common Substituent Types | Influence on Biological Activity | Key Interaction Types | Example Drug Class |

| C2 | Aryl, Heteroaryl, Thioethers, Amines | Primary determinant of target specificity and potency.[9][10] | Hydrophobic, π-π Stacking, H-Bonding | Anti-inflammatories, Antimicrobials[9][10] |

| N1 | Alkyl, Benzyl, Pyridinylmethyl | Modulates solubility, metabolism, and pharmacokinetics. | Steric bulk, can introduce new binding vectors | Proton Pump Inhibitors |

| C5/C6 | Methoxy, Chloro, Nitro, Carbamate | Fine-tunes electronic properties, enhances selectivity.[8][10] | H-Bonding, Dipole interactions | Anthelmintics, Anticancer |

Methodologies for Pharmacophore Elucidation and Validation

A multi-faceted approach combining synthesis, computational modeling, and biophysical analysis is essential to fully understand and exploit the this compound pharmacophore.

Foundational Synthesis: The Phillips Condensation

The most reliable and time-tested method for creating the this compound core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][11] Understanding this protocol is fundamental for any researcher in this field.

Experimental Protocol: Phillips Synthesis of 2-Phenyl-1H-benzimidazole

-

Principle: This protocol describes the direct one-step condensation and cyclization of o-phenylenediamine with benzoic acid. The acidic medium protonates the carboxylic acid, activating it for nucleophilic attack by the diamine, followed by dehydration and aromatization.

-

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

Polyphosphoric Acid (PPA) or 4M Hydrochloric Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium bicarbonate solution (10%)

-

Ethanol/Water for recrystallization

-

-

Step-by-Step Methodology:

-

Reactant Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (e.g., 5.4 g, 50 mmol) and benzoic acid (e.g., 6.4 g, 52.5 mmol).

-

Acid Catalyst/Solvent: Add polyphosphoric acid (approx. 30 mL) to the flask. Causality Note: PPA serves as both the acidic catalyst and a dehydrating agent, driving the reaction towards the cyclized product. Its high viscosity requires mechanical stirring.

-

Reaction: Heat the mixture to 160-180 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to approximately 100 °C and carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding 10% sodium bicarbonate solution until the pH is ~7-8. The crude product will precipitate out. Trustworthiness Note: This step is critical. Ensure complete neutralization to precipitate all the product. Check pH carefully.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 2-phenyl-1H-benzimidazole.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Computational Chemistry: In Silico Pharmacophore Mapping

Computational models are indispensable for rapidly screening virtual libraries and understanding ligand-receptor interactions at a molecular level.[12] Pharmacophore modeling and 3D-QSAR studies help identify the essential 3D arrangement of chemical features required for biological activity.[13][14]

Caption: A typical workflow for computational pharmacophore modeling.

Step-by-Step Workflow: Atom-Based 3D-QSAR

-

Ligand Dataset Preparation:

-

Compile a dataset of this compound derivatives with a wide range of biological activities (e.g., 30-50 compounds).[13]

-

Using software like Maestro, perform ligand preparation: generate 3D coordinates, correct bond orders, and assign ionization states at physiological pH.

-

Generate a set of low-energy conformers for each molecule to ensure conformational space is adequately sampled. Causality Note: This is crucial as the bioactive conformation is often not the global minimum energy state in solution.

-

-

Pharmacophore Hypothesis Generation:

-

Define the pharmacophoric features (e.g., H-bond acceptor/donor, hydrophobic, aromatic ring).

-

Use an algorithm (e.g., PHASE) to identify common pharmacophore hypotheses among the most active compounds. The best hypotheses are scored based on how well they map the active ligands.[13]

-

-

3D-QSAR Model Development:

-

Align all molecules in the dataset to the best pharmacophore hypothesis.

-

Divide the dataset into a training set (~80%) and a test set (~20%).

-

Generate a 3D grid and calculate steric and electrostatic fields for each molecule.

-

Use Partial Least Squares (PLS) regression to build a QSAR model that correlates the field values with biological activity.

-

-

Model Validation:

-

Assess the statistical significance of the model using the training set (R² value, should be > 0.8).

-

Evaluate the predictive power of the model using the test set (Q² value, should be > 0.6).[13] A high Q² is a hallmark of a trustworthy and predictive model.

-

Analyze the generated 3D contour maps to visualize regions where specific properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity, guiding the design of new derivatives.[14]

-

Experimental Validation and Structural Elucidation

Computational models must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for confirming the structure of synthesized compounds and understanding their 3D conformation and interactions.

Protocol: ¹H NMR Characterization of this compound Derivatives

-

Principle: ¹H NMR provides unambiguous information on the proton framework of a molecule. The chemical shift (δ), coupling constant (J), and integration of each signal are used to confirm the synthesized structure.[15]

-

Materials:

-

This compound derivative (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tube

-

-

Methodology:

-

Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6 mL of deuterated solvent in a small vial. Causality Note: DMSO-d₆ is an excellent choice as it dissolves most benzimidazoles and allows for the clear observation of the N-H proton signal, which typically appears as a broad singlet between 12.0-13.0 ppm.[15]

-

Transfer: Transfer the solution to the NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Data Interpretation:

-

N-H Proton: Look for a broad singlet in the far downfield region (12-13 ppm in DMSO-d₆). Its integration should correspond to one proton.

-

Aromatic Protons: Protons on the this compound core and any aryl substituents will appear in the 7.0-8.5 ppm region. Their splitting patterns (doublets, triplets, etc.) reveal their connectivity.

-

Alkyl Protons: Protons on alkyl chains will appear further upfield (1.0-4.5 ppm).

-

-

X-Ray Crystallography

For lead compounds, obtaining a single-crystal X-ray structure provides the ultimate proof of constitution and stereochemistry.[6][16] When a co-crystal with the target protein is obtained, it offers invaluable, high-resolution insight into the precise binding mode, confirming interactions predicted by docking models and revealing the exact orientation of the pharmacophoric elements within the active site. This data is the foundation for structure-based drug design.[17][18]

Conclusion and Future Outlook

The this compound pharmacophore is a testament to the power of privileged structures in drug discovery. Its simple yet elegant fusion of an aromatic benzene ring and an interactive imidazole moiety provides a robust platform for developing therapeutics against a wide range of diseases.[19][20] A deep understanding of its core pharmacophoric features and the structure-activity relationships that govern its interactions is essential for any medicinal chemist. By integrating rational synthesis, predictive computational modeling, and rigorous experimental validation, researchers can continue to unlock the vast potential of this remarkable scaffold. The future will likely see the development of novel this compound derivatives with even greater potency and selectivity, driven by a continuously evolving understanding of their intricate dance with biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. An overview on novel synthetic approaches and medicinal applications of this compound compounds - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. [PDF] X-Ray Crystal Structure Analysis of Selected this compound Derivatives | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benthamdirect.com [benthamdirect.com]

- 20. ijpsjournal.com [ijpsjournal.com]

A Preliminary Investigation of Benzimidazole Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2][3] This guide provides a preliminary, yet in-depth, technical exploration of the cytotoxic effects of this compound derivatives. We will delve into the primary mechanisms of action, detail validated experimental protocols for assessing cytotoxicity, and offer insights into the interpretation of the resulting data. This document is designed to serve as a foundational resource for researchers initiating or advancing their investigations into the therapeutic potential of this versatile heterocyclic compound.

Introduction: The Significance of the this compound Scaffold

This compound, a heterocyclic aromatic compound, has garnered significant attention in drug discovery due to its structural similarity to naturally occurring purine nucleotides.[1] This mimicry allows this compound derivatives to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anthelmintic effects.[1][4][5] In the realm of oncology, the this compound core is a key constituent of several established and experimental anticancer agents.[2][6] The versatility of the this compound ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile and the development of derivatives with enhanced potency and selectivity.[3] The minimal toxicity associated with the core structure further enhances its appeal as a scaffold for novel therapeutic development.[3]

The anticancer effects of this compound derivatives are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.[7] This guide will focus on the cytotoxic properties of these compounds, exploring the molecular pathways they modulate to induce cancer cell death.

Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound derivatives are attributed to their ability to interfere with several critical cellular processes. Understanding these mechanisms is paramount for the rational design of novel anticancer agents and for predicting their therapeutic efficacy.

Inhibition of Tubulin Polymerization

A primary and well-documented mechanism of action for many this compound compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][8][9] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. By binding to β-tubulin, specifically at the colchicine binding site, these derivatives prevent the polymerization of tubulin dimers into microtubules.[1][10][11] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][12]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.

Induction of Apoptosis

Beyond cell cycle arrest, this compound derivatives can directly induce apoptosis, or programmed cell death, through various signaling pathways.[13][14] This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to increase the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic cascades.[13][14] Furthermore, certain benzimidazoles can modulate the expression of key apoptotic regulatory proteins, such as those in the Bcl-2 family, to promote cell death.[15][16]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Certain this compound compounds act as topoisomerase inhibitors, binding to the DNA-enzyme complex and preventing the re-ligation of DNA strands.[1] This leads to the accumulation of DNA breaks and the activation of DNA damage response pathways, which can culminate in apoptosis.[6]

Experimental Investigation of Cytotoxicity

A thorough preliminary investigation of this compound cytotoxicity requires a multi-assay approach to build a comprehensive understanding of a compound's biological activity. The following section details robust, field-proven protocols for assessing cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[18]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[21][22] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released into the cell culture medium upon membrane damage, a hallmark of necrosis and late-stage apoptosis.[22]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[23]

-

Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the manufacturer's protocol.

-

Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of approximately 490 nm.[22]

-

Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a maximum LDH release control (cells lysed with a detergent).

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: General workflow for assessing this compound cytotoxicity.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

To specifically investigate the induction of apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[24][25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[24][26] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[25] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[27]

Experimental Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the this compound derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[25]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[26]

-

Data Interpretation: Quantify the percentage of cells in each quadrant of the dot plot (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[28]

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivative 'BZ-X'

| Assay | Cancer Cell Line | BZ-X Concentration (µM) | Result |

| MTT | MCF-7 (Breast) | 10 | 52% Viability |

| A549 (Lung) | 10 | 65% Viability | |

| IC50 (48h) | 9.5 µM | ||

| IC50 (48h) | 15.2 µM | ||

| LDH | MCF-7 (Breast) | 10 | 35% Cytotoxicity |

| A549 (Lung) | 10 | 28% Cytotoxicity | |

| Annexin V/PI | MCF-7 (Breast) | 10 | 25% Early Apoptosis |

| 15% Late Apoptosis |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Results:

The hypothetical data in Table 1 suggests that BZ-X exhibits dose-dependent cytotoxicity in both MCF-7 and A549 cancer cell lines, with a greater potency observed in the MCF-7 line. The MTT assay indicates a reduction in cell viability, while the LDH assay confirms a loss of membrane integrity. The Annexin V/PI staining results further suggest that apoptosis is a significant mechanism of cell death induced by BZ-X.

Conclusion and Future Directions

This guide has provided a foundational framework for the preliminary investigation of this compound cytotoxicity. The described mechanisms of action and experimental protocols offer a robust starting point for researchers in the field. The multifaceted nature of this compound's anticancer activity, including its ability to inhibit tubulin polymerization and induce apoptosis, makes it a compelling scaffold for the development of novel cancer therapeutics.[29][30]

Future investigations should aim to elucidate the specific signaling pathways involved in this compound-induced apoptosis and to explore the structure-activity relationships of different derivatives to optimize their potency and selectivity.[3] Furthermore, in vivo studies are a critical next step to validate the in vitro findings and to assess the therapeutic potential of promising lead compounds. The continued exploration of this compound chemistry holds significant promise for the future of oncology drug discovery.[4][31]

References

- 1. This compound and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Recent Development of this compound-Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments of this compound based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel this compound and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New this compound acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newly synthesized bis-benzimidazole compound 8 induces apoptosis, autophagy and reactive oxygen species generation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of this compound derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of this compound derivatives as apoptosis-inducing agents by targeting Bcl-2 protein | Semantic Scholar [semanticscholar.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. clyte.tech [clyte.tech]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. static.igem.wiki [static.igem.wiki]

- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 22. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. benchchem.com [benchchem.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bosterbio.com [bosterbio.com]

- 28. researchgate.net [researchgate.net]

- 29. This compound scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of 2-Substituted Benzimidazoles

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antiulcer, anthelmintic, antiviral, anticancer, analgesic, and anti-inflammatory properties.[4][5][6] Substitution at the 2-position of the this compound ring is a critical determinant of its biological function, making the development of efficient and versatile synthetic methodologies a primary focus for researchers in drug discovery and development. This guide provides a detailed overview of key synthetic strategies, from classical condensations to modern catalytic and green chemistry approaches, complete with step-by-step protocols designed for practical laboratory application.

Introduction to Synthetic Strategies

The synthesis of 2-substituted benzimidazoles predominantly relies on the cyclocondensation of an o-phenylenediamine (OPD) with a one-carbon electrophile, typically a carboxylic acid or an aldehyde. While the fundamental approach has been established for over a century, modern advancements have introduced a variety of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance the environmental sustainability of the process.

The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids